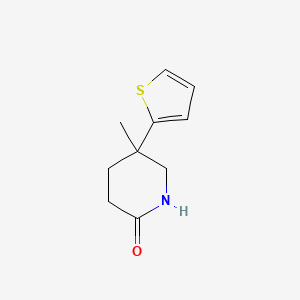

5-Methyl-5-(thiophen-2-yl)piperidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NOS |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

5-methyl-5-thiophen-2-ylpiperidin-2-one |

InChI |

InChI=1S/C10H13NOS/c1-10(8-3-2-6-13-8)5-4-9(12)11-7-10/h2-3,6H,4-5,7H2,1H3,(H,11,12) |

InChI Key |

SQGGOHGWSPTTOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)NC1)C2=CC=CS2 |

Origin of Product |

United States |

Design and Chemical Space Exploration of Analogues of 5 Methyl 5 Thiophen 2 Yl Piperidin 2 One

Rational Design Principles for Structural Modification

Rational drug design involves the strategic modification of a lead compound to enhance its desired properties. nih.gov For analogues of 5-Methyl-5-(thiophen-2-yl)piperidin-2-one, several key principles can be applied to explore the chemical space effectively.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to create new molecules with similar biological properties but altered physicochemical characteristics, which can improve pharmacokinetics or reduce toxicity. spirochem.comcambridgemedchemconsulting.com This involves substituting a functional group in the lead compound with another group that has similar steric, electronic, and conformational properties. For this compound, bioisosteric replacements can be considered for both the thiophene (B33073) ring and the piperidin-2-one core.

The thiophene ring is often considered a bioisostere of a phenyl ring. researchgate.net Its replacement can modulate properties such as metabolism, polarity, and solubility. cambridgemedchemconsulting.com Various five-membered heteroaromatic rings, including furan, pyrazole, and thiazole, are common bioisosteres for thiophene and phenyl groups. cambridgemedchemconsulting.comnih.gov Furthermore, substituting the thiophene ring with other aromatic systems like pyridyl, pyridazine, or pyrimidine (B1678525) rings can introduce nitrogen atoms, which may alter the compound's polarity, reduce metabolic susceptibility, and improve water solubility. cambridgemedchemconsulting.com

For the piperidin-2-one (a δ-lactam) moiety, bioisosteric modifications could include altering the ring size to a pyrrolidin-2-one (γ-lactam) or a caprolactam (ε-lactam), or replacing the carbonyl group (C=O) with a thiocarbonyl (C=S) or sulfonyl (SO₂) group. The nitrogen atom within the piperidine (B6355638) ring could also be replaced, for instance, with oxygen to form a tetrahydropyranone derivative, or the entire lactam ring could be replaced by an acyclic amide or other heterocyclic scaffolds.

| Original Scaffold | Potential Bioisosteres | Rationale for Replacement |

|---|---|---|

| Thiophene | Phenyl, Pyridyl, Furan, Thiazole, Pyrazole | Modulate metabolism, alter polarity and solubility, introduce hydrogen bonding capabilities. cambridgemedchemconsulting.comnih.gov |

| Piperidin-2-one (δ-Lactam) | Pyrrolidin-2-one (γ-Lactam), Caprolactam (ε-Lactam), Morpholinone, Piperazine-2-one | Alter ring conformation and strain, modify hydrogen bonding patterns, change solubility. |

| Carbonyl (C=O) in Lactam | Thiocarbonyl (C=S), Sulfonyl (SO₂) | Modify electronic properties and hydrogen bond accepting capability. |

| Methyl group at C5 | Ethyl, Trifluoromethyl, Cyclopropyl | Explore steric limits, alter lipophilicity and metabolic stability. |

Scaffold hybridization involves combining the structural features of the parent molecule with other known pharmacophores to create novel hybrid compounds. This strategy aims to integrate the beneficial properties of both parent structures. For this compound, the piperidinone or thiophene moieties can be fused or linked to other heterocyclic systems.

An example of this approach is the creation of spirocyclic systems. Research has been conducted on spiro-[chroman-2,4'-piperidin]-4-one analogues that incorporate a thiophene group. researchgate.netnih.gov In these molecules, the piperidine ring is part of a spirocyclic system fused with a chromanone scaffold, and a substituted thiophene ring is attached elsewhere. This hybridization creates a rigid, three-dimensional structure that can present functional groups in specific spatial orientations. Another approach is to fuse the piperidinone ring with an aromatic or another heterocyclic ring to create bicyclic systems, such as indenopyridin-2-ones. nih.gov

For example, studies on 7-(5-((substituted-amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one analogues utilize a flexible aminomethyl linker attached to the thiophene ring. nih.gov Other research has explored thiopropyl linkers to connect a piperazine (B1678402) or piperidine ring to a 1,3,4-oxadiazole (B1194373) moiety. plos.org Variations could include simple alkyl chains, ether, amine, or amide functionalities. The choice of linker can influence solubility, cell permeability, and the orientation of the terminal functional group.

Synthetic Accessibility and Diversification Techniques for Analogues

The successful exploration of chemical space depends heavily on the availability of efficient and versatile synthetic routes. The synthesis of substituted piperidin-2-ones is a well-established area of organic chemistry, with numerous methods available for their construction and diversification. researchgate.netresearchgate.net

Common synthetic strategies for the piperidin-2-one core include:

Dieckmann Condensation: An intramolecular reaction of a diester, often following the addition of a primary amine to two moles of an alkyl acrylate, to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a 4-piperidone (B1582916), a precursor to piperidin-2-ones. dtic.mil

Reductive Cyclization: The cyclization of precursors like γ-carboalkoxynitriles or δ-aminoamides can form the lactam ring. dtic.mil

Annulation Reactions: Various annulation strategies, such as [5+1], [4+2], and [3+3] cycloadditions, have been developed for constructing the piperidine ring system from simpler acyclic precursors. nih.gov

Alkene Cyclization: Oxidative amination of non-activated alkenes using metal catalysts (e.g., gold or palladium) can form substituted piperidines, which can be further oxidized to piperidinones. nih.gov

For diversification, late-stage functionalization is a highly desirable strategy. A synthetic route where the thiophene moiety or other substituents can be introduced in one of the final steps allows for the rapid generation of a library of analogues from a common intermediate. For example, a Grignard reaction involving a substituted 2-bromo-thiophene with a 4-piperidone derivative can be used to introduce the thiophene ring, creating a tertiary alcohol that can be further modified. google.com Photocatalytic methods are also emerging as powerful tools for the synthesis of multi-substituted 2-piperidinones in a single step. researchgate.net

| Synthetic Strategy | Description | Potential for Diversification |

|---|---|---|

| Dieckmann Condensation | Intramolecular cyclization of diesters to form β-keto esters, leading to substituted piperidones. dtic.mil | Moderate; depends on the availability of substituted acrylates and primary amines. |

| Reductive Amination/Cyclization | Cyclization of linear amino-aldehydes or amino-esters. nih.gov | High; allows for variation in the linear precursor. |

| Metal-Catalyzed Annulation | Palladium, iridium, or copper-catalyzed reactions to form the piperidine ring from amides and dienes. nih.gov | High; allows for broad substrate scope and introduction of diverse substituents. |

| Late-Stage C-H Functionalization | Direct introduction of functional groups onto the pre-formed piperidine ring. acs.org | Very high; ideal for modifying complex molecules in the final steps of a synthesis. |

Structure-Reactivity Relationships and Synthetic Yield Optimization

Understanding the relationship between the structure of reactants and their reactivity is crucial for optimizing synthetic yields and controlling product formation. In the synthesis of analogues of this compound, the electronic and steric properties of the substituents can significantly influence the course of a reaction.

For instance, in reactions involving the formation of the piperidinone ring via cyclization, the presence of electron-withdrawing or electron-donating groups on the thiophene ring or other aromatic substituents can affect the nucleophilicity or electrophilicity of the reacting centers. In an aza-semipinacol-type rearrangement used to synthesize functionalized indenopyridin-2-ones, the presence of a substituent at the C4 position capable of stabilizing a carbocation intermediate led to a lower yield of the desired product in favor of an α,β-unsaturated δ-lactam. nih.gov This demonstrates a clear structure-reactivity relationship where electronic effects dictate the reaction pathway.

Optimization of synthetic yields often involves a systematic variation of reaction parameters. Key factors include:

Catalyst and Reagents: The choice of catalyst (e.g., metal complex, organocatalyst) and reagents can dramatically impact yield and selectivity. For example, in the α-alkylation of N-alkyl piperidines, the inclusion of substoichiometric copper(I) iodide was found to be necessary for the addition of the alkyl group to the iminium ion intermediate. acs.org

Solvent: The polarity and coordinating ability of the solvent can influence reaction rates and equilibria.

Temperature: Adjusting the reaction temperature can help overcome activation barriers or prevent decomposition of sensitive intermediates.

Order of Addition: In multi-step, one-pot procedures, the order in which reagents are added can be critical. In the aforementioned α-alkylation, adding the Lewis acid (e.g., TBSOTf) last was found to be optimal, providing the product in a quantitative assay yield. acs.org

By carefully studying these relationships and optimizing reaction conditions, chemists can develop robust and efficient syntheses for a diverse library of this compound analogues, facilitating a thorough exploration of the surrounding chemical space.

Biological Evaluation and Structure Activity Relationship Sar of 5 Methyl 5 Thiophen 2 Yl Piperidin 2 One Analogues

In Vitro Biological Screening Methodologies

The biological profile of 5-Methyl-5-(thiophen-2-yl)piperidin-2-one and its analogues is assessed through a variety of in vitro screening methodologies. These assays are crucial for determining the therapeutic potential of these compounds across different domains, including oncology, neurology, and infectious diseases. The methodologies evaluate the interactions of these compounds at cellular, enzymatic, and receptor levels.

The antiproliferative activity of piperidine (B6355638) and thiophene-containing analogues is commonly evaluated using cell-based cytotoxicity assays. A primary method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. nih.gov This technique measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.

Research has demonstrated that various analogues exhibit antiproliferative effects against a panel of human cancer cell lines. researchgate.net These include lung carcinoma (A549), colon cancer (HT-29), breast cancer (MCF-7, T-47D), cervical carcinoma (HeLa), and liver cancer (HepG2). nih.govresearchgate.netresearchgate.net For instance, certain 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline derivatives have shown significant growth inhibitory effects against T-47D, HeLa, MCF-7, and HepG2 cell lines. researchgate.net Similarly, other studies on piperazin-2-one (B30754) derivatives tested cytotoxicity against A549 and HT-29 cell lines, comparing the effects on cancerous cells to those on normal fetal lung fibroblasts (MRC-5) to assess selectivity. nih.gov The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth.

Table 1: Antiproliferative Activity of Selected Piperidine/Thiophene (B33073) Analogues

| Compound Type | Cell Line | Activity (IC50 µM) | Reference |

|---|---|---|---|

| Acridine-Sulfonamide Hybrid (8b) | HepG2 (Liver) | 14.51 ± 1.4 | mdpi.com |

| Acridine-Sulfonamide Hybrid (8b) | HCT-116 (Colon) | 9.39 ± 0.9 | mdpi.com |

| Acridine-Sulfonamide Hybrid (8b) | MCF-7 (Breast) | 8.83 ± 0.9 | mdpi.com |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole (20b) | HepG-2 (Liver) | 4.37 ± 0.7 | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole (20b) | A-549 (Lung) | 8.03 ± 0.5 | nih.gov |

Analogues of this compound are frequently screened for their ability to inhibit specific enzymes implicated in various diseases.

Monoamine Oxidase (MAO) Inhibition: A significant area of investigation for piperidine derivatives is their potential as monoamine oxidase inhibitors (MAOIs), which are relevant for treating neurological disorders like Parkinson's disease. mdpi.comresearchgate.netnih.gov Assays are conducted to determine the inhibitory concentration (IC50) and selectivity for the two MAO isoforms, MAO-A and MAO-B. Studies on pyridazinobenzylpiperidine derivatives have shown that many compounds exhibit higher selective inhibition of MAO-B over MAO-A. mdpi.com Kinetic studies are also performed to understand the mechanism of inhibition, revealing, for example, a competitive and reversible type of inhibition for certain lead compounds. mdpi.comnih.gov

Table 2: MAO-B Inhibition by Pyridazinobenzylpiperidine Derivatives

| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|

| S5 | 0.203 | 3.857 | 19.04 | mdpi.com |

| S15 | >10 | 3.691 | - | mdpi.com |

| S16 | 0.979 | >10 | >10.21 | mdpi.com |

Cyclooxygenase-2 (COX-2) Inhibition: In the context of anti-inflammatory research, piperidine-containing hybrid molecules have been evaluated for their interaction with COX-2. While direct enzymatic assays are used, computational methods like molecular docking are also employed to predict the binding affinity of these compounds to the active site of the COX-2 enzyme. nih.gov

For other enzymes listed, such as Lipoxygenase (LOX), MEK, PIM-1 Kinase, Inosine Monophosphate Dehydrogenase, Cholinesterase, and Secretory Glutaminyl Cyclase, specific inhibitory data for close structural analogues of this compound are not extensively detailed in the reviewed scientific literature.

Radioligand binding assays are the primary in vitro method used to determine the affinity of compounds for specific neurotransmitter receptors and transporters. These studies are crucial for compounds being developed as potential antidepressants or anxiolytics. nih.gov

Serotonin (B10506) Reuptake Transporter (SERT): Derivatives containing the piperidine moiety have been evaluated for their affinity to the serotonin transporter (SERT). nih.gov In these assays, a radiolabeled ligand known to bind to SERT is competed with the test compound. The affinity of the test compound is determined by its ability to displace the radioligand and is expressed as the inhibition constant (Ki). semanticscholar.org Studies have identified piperidine derivatives with high affinity for SERT, sometimes coupled with affinity for the norepinephrine (B1679862) transporter (NET), indicating a dual-acting profile. nih.gov

Alpha-2 Adrenoceptors: The binding affinity of piperidine analogues is also assessed for adrenergic receptors, including the α2 subtype. nih.gov Phenylpiperazine-hydantoin derivatives, for example, have been tested for their affinity at α1-adrenergic receptors, with some compounds showing high affinity (Ki < 100 nM). nih.gov While the focus is often on α1 receptors for certain therapeutic applications, binding to α2 receptors is also evaluated to establish a comprehensive pharmacological profile. nih.gov

Table 3: Receptor Binding Affinity of Selected Analogues

| Compound Type | Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| [(Aryl)(aryloxy)methyl]piperidine [(-)-15j] | SERT | 1.9 | nih.gov |

| [(Aryl)(aryloxy)methyl]piperidine [(-)-15j] | NET | 13.5 | nih.gov |

| Phenylpiperazine-Hydantoin (12) | 5-HT1A Receptor | 23.9 | nih.gov |

| Phenylpiperazine-Hydantoin (14) | α1-Adrenoceptor | 11.9 | nih.gov |

The antimicrobial potential of thiophene and piperidine-containing compounds is determined by assessing their activity against a broad spectrum of pathogens. Standard broth microdilution methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. nih.gov

The antimicrobial evaluation typically includes:

Gram-positive bacteria: such as Staphylococcus aureus and Staphylococcus epidermidis. nih.govmdpi.com

Gram-negative bacteria: such as Escherichia coli, Acinetobacter baumannii, and Klebsiella pneumoniae. nih.govnih.govmdpi.com

Fungal strains: such as Candida albicans. mdpi.com

Studies on thiophene derivatives have identified compounds with promising antibacterial activity against drug-resistant Gram-negative bacteria. nih.gov For example, certain thiophenes demonstrated MIC50 values between 8 and 32 mg/L for colistin-resistant A. baumannii and E. coli. nih.gov Other research on quinolone derivatives incorporating a thiophene moiety showed potent activity against Gram-positive staphylococci. nih.gov

Table 4: Antimicrobial Activity (MIC) of Thiophene/Piperidine Analogues

| Compound Type | Organism | MIC (mg/L) | Reference |

|---|---|---|---|

| Thiophene Derivative (4) | Colistin-Resistant A. baumannii | 16 | nih.gov |

| Thiophene Derivative (4) | Colistin-Resistant E. coli | 8 | nih.gov |

| Thiophene Derivative (5) | Colistin-Resistant A. baumannii | 16 | nih.gov |

| Thiophene Derivative (8) | Colistin-Resistant E. coli | 32 | nih.gov |

| Ciprofloxacin Derivative with Thiophene Moiety (5a) | Staphylococcus aureus | 0.06 (µg/mL) | nih.gov |

The anti-inflammatory properties of piperidine analogues are often investigated by measuring their ability to modulate the production of pro-inflammatory mediators in immune cells, such as murine macrophages (RAW264.7). A common experimental setup involves stimulating these cells with an inflammatory agent like lipopolysaccharide (LPS) and then treating them with the test compounds. nih.govplos.org

The levels of key pro-inflammatory cytokines are then quantified using methods like the Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex cytokine assays. nih.govplos.org These assays measure the concentration of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in the cell culture supernatant. nih.govplos.org Research on thiazolidinedione-quinoline hybrid molecules demonstrated a significant, dose-dependent decrease in the concentration of IFN-γ and TNF-α. nih.gov This approach provides direct evidence of a compound's ability to interfere with the inflammatory cascade at a cellular level. plos.org

While the definitive evaluation of anticonvulsant activity often requires in vivo models, the initial screening and mechanistic understanding rely on specific assessments. The primary screening of novel piperidine and thiophene-based analogues is typically conducted using well-established animal models that assess a compound's ability to prevent or delay seizures induced by electrical or chemical stimuli. nih.govmdpi.com The most common tests include the maximal electroshock (MES) test, which identifies compounds that prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which indicates compounds that can raise the seizure threshold. nih.govbiointerfaceresearch.com The 6 Hz psychomotor seizure model is also used to detect compounds effective against therapy-resistant seizures. nih.govnih.gov

Although these are whole-animal assays, they are the standard preliminary methodologies for this class of compounds. The results from these tests guide further investigation into the specific molecular mechanisms. Mechanistic in vitro studies for this class of compounds often involve binding assays to determine their interaction with neuronal voltage-sensitive sodium channels, which is a plausible mechanism of action for their anticonvulsant effects. nih.gov Furthermore, in vitro neurocytotoxicity assays using cell lines like SH-SY5Y are performed to ensure that the observed anticonvulsant effects are not due to general cellular toxicity. mdpi.com

Antiviral Activity Evaluation (e.g., HIV-1 NNRTIs)

There is no available data in the public domain regarding the evaluation of this compound or its analogues for antiviral activity against HIV-1 or any other viruses.

Comprehensive Structure-Activity Relationship (SAR) Analysis

Without experimental data on the biological activity of a series of this compound analogues, a comprehensive SAR analysis is not feasible. The following subsections, which require such data, remain unaddressed:

Elucidation of Key Pharmacophoric Elements

Compound Names Mentioned

Mechanistic Investigations and Molecular Target Identification of 5 Methyl 5 Thiophen 2 Yl Piperidin 2 One and Its Analogues

Elucidation of Mechanisms of Action

A complete understanding of a compound's therapeutic potential and its effects on biological systems hinges on a thorough elucidation of its mechanism of action. For 5-Methyl-5-(thiophen-2-yl)piperidin-2-one, this would involve a multi-faceted approach, from its influence on broad biochemical pathways to its specific interactions with cellular machinery.

Biochemical Pathway Modulation Studies

Currently, there is no published research that specifically investigates how this compound modulates biochemical pathways. Such studies would be essential to determine if the compound affects metabolic processes, inflammatory responses, or other critical biological cascades.

Molecular Interaction Profiling with Biological Macromolecules

The interaction of a compound with key biological macromolecules is fundamental to its pharmacological effect. However, no specific data is available on the interaction profile of this compound with proteins such as DNA gyrase or Cyclin-Dependent Kinase 2 (CDK2). While some thiophene-based compounds have been explored for their inhibitory effects on various enzymes, these findings cannot be directly extrapolated to the specific molecule .

Cellular Signaling Cascade Interventions

Cellular signaling pathways are crucial for regulating cellular processes. The impact of this compound on key signaling cascades like the NF-κB and MAPK pathways has not been documented. Research in this area would be vital to understand its potential role in inflammation, cell proliferation, and other cellular responses. Although some piperidine (B6355638) derivatives have been shown to modulate NF-κB signaling, specific studies on this compound are lacking. mdpi.comnih.gov Similarly, while some thiophene-containing molecules have been investigated as inhibitors of p38α MAPK, a direct link to the compound of interest has not been established. researchgate.net

Ligand-Receptor/Enzyme Binding Modes

Detailed computational and experimental studies are required to characterize the binding mode of this compound with potential protein targets. Understanding the specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, is critical for structure-based drug design and optimization. At present, such binding studies for this compound have not been reported.

Identification and Validation of Specific Molecular Targets

Identifying the precise molecular targets of a compound is a critical step in drug discovery and development. This process allows for a deeper understanding of its mechanism of action and potential therapeutic applications.

Target Deconvolution Strategies

Target deconvolution strategies, which are employed to identify the specific binding partners of a compound from the complex cellular environment, have not been applied to this compound according to available literature. Methodologies such as affinity chromatography, expression profiling, and computational approaches would be necessary to uncover its direct molecular targets.

Functional Characterization of Target Engagement

Comprehensive searches of available scientific literature and chemical databases did not yield specific information regarding the functional characterization of target engagement for the compound this compound. While research exists on various thiophene (B33073) and piperidine derivatives, data detailing the specific molecular interactions, and the resulting functional effects of this particular compound on a biological target, are not publicly available at this time.

Studies on analogous compounds containing thiophene and piperidine moieties suggest a wide range of potential biological activities. Thiophene derivatives have been investigated for their interactions with various enzymes and receptors. Similarly, the piperidine ring is a common scaffold in medicinal chemistry, known to interact with a diverse set of biological targets. However, without specific studies on this compound, any discussion of its target engagement would be speculative.

Allosteric Modulation Studies

There is currently no publicly available research or data from allosteric modulation studies specifically investigating this compound. Allosteric modulators bind to a site on a target protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity.

While the broader class of molecules containing thiophene and piperidine rings has been explored for allosteric modulation of various receptors, including G protein-coupled receptors (GPCRs), no such studies have been published for this compound. Therefore, its potential to act as a positive, negative, or neutral allosteric modulator of any specific target remains uncharacterized.

Computational Chemistry and in Silico Approaches in the Research of 5 Methyl 5 Thiophen 2 Yl Piperidin 2 One

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. This method is instrumental in elucidating the binding mode of 5-Methyl-5-(thiophen-2-yl)piperidin-2-one, offering insights into its potential mechanisms of action at a molecular level.

Docking algorithms virtually place the this compound molecule into the binding site of a specific biological target, such as an enzyme or receptor. The process generates multiple possible binding poses and scores them based on a function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more stable and favorable interaction. For instance, studies on similar piperidine-based compounds have shown that their binding affinities are crucial determinants of their pharmacological activity. nih.gov The predicted binding pose reveals the spatial arrangement of the ligand within the active site, highlighting which parts of the molecule are critical for interaction.

Table 1: Illustrative Molecular Docking Results for a Piperidine (B6355638) Derivative

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Sigma-1 Receptor (S1R) | Compound 1 | -9.8 | Tyr103, Glu172, Trp164 |

Note: This table is illustrative, based on data for related piperidine compounds to demonstrate typical outputs of docking studies.

Beyond predicting the binding pose, docking analysis provides a detailed map of the non-covalent interactions that stabilize the ligand-target complex. researchgate.net For this compound, these interactions are critical for its binding specificity and affinity. Key interactions often observed in related structures include:

Hydrogen Bonding: The lactam group (–C(=O)NH–) in the piperidin-2-one ring is a prime candidate for forming hydrogen bonds with amino acid residues like aspartate, glutamate, or serine in a receptor's active site. mdpi.com

π-π Stacking: The aromatic thiophene (B33073) ring can engage in π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan, which is a common feature in ligand-receptor recognition. nih.gov

Hydrophobic Interactions: The methyl group and the thiophene ring can form hydrophobic interactions with nonpolar pockets within the binding site, further anchoring the ligand.

Pharmacophore Modeling and Virtual Screening for Lead Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a class of compounds similar to this compound would typically include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model can then be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore, a process known as virtual screening. nih.govresearchgate.net This approach is highly effective for identifying novel chemical scaffolds or lead compounds that are structurally diverse but functionally similar.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a set of analogs of this compound, a QSAR model could be developed by calculating various molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties). rsc.org A resulting QSAR equation can predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. rsc.org This predictive capability helps prioritize which molecules to synthesize, saving significant time and resources. nih.gov

In Silico Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the likely biological activities of a compound based on its structural formula. The PASS algorithm compares the structure of a query molecule, such as this compound, against a large database of known bioactive compounds. The output is a probabilistic assessment of various potential biological activities (e.g., enzyme inhibition, receptor antagonism). This provides a broad overview of the compound's potential therapeutic applications and possible side effects early in the research process.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements and interactions of atoms and molecules over time, providing a more realistic representation of the ligand-target complex in a physiological environment. For this compound, MD simulations can:

Assess Binding Stability: Confirm if the binding pose predicted by docking is stable over a period of nanoseconds.

Analyze Conformational Changes: Reveal how the ligand and the protein adapt their conformations upon binding.

Calculate Binding Free Energy: Provide a more accurate estimation of binding affinity by considering the dynamic nature of the interaction.

These simulations are computationally intensive but yield invaluable information about the stability and dynamics of the ligand-receptor interaction, which is crucial for rational drug design.

In Silico ADME Prediction for Drug Design

In silico ADME prediction involves the use of computational models to estimate various pharmacokinetic parameters. These models are built on data from a vast number of existing drugs and compounds and can predict properties such as:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted to estimate how well a compound might be absorbed into the bloodstream after oral administration.

Distribution: Predictions often include blood-brain barrier (BBB) penetration, which is critical for neurologically active drugs, and plasma protein binding (PPB), which affects the amount of free drug available to exert its effect.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is vital for anticipating drug-drug interactions and understanding the compound's metabolic stability.

Excretion: Predictions in this area can relate to the likely route and rate of elimination from the body.

Drug-likeness: Rules such as Lipinski's Rule of Five are often calculated to assess the oral bioavailability of a compound based on its physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Without specific studies on this compound, it is not possible to provide a data table with its predicted ADME profile. Research on structurally related compounds containing thiophene and piperidine moieties has been conducted, but these findings cannot be directly extrapolated to the target compound due to the high structural specificity of ADME properties.

Future computational research on this compound would be necessary to generate the specific ADME data required for a thorough evaluation of its potential as a drug candidate. Such studies would typically involve the use of various specialized software and web servers that employ quantitative structure-activity relationship (QSAR) models and other predictive algorithms.

Advanced Characterization Techniques for Structural Elucidation Methodological Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. For 5-Methyl-5-(thiophen-2-yl)piperidin-2-one, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the chemical shift (δ), integration, and multiplicity of each signal correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. The expected ¹H NMR signals for this compound are detailed in the table below. The protons of the thiophene (B33073) ring are expected to appear in the aromatic region, typically between 6.8 and 7.5 ppm. The protons on the piperidinone ring will be in the aliphatic region, and the methyl protons will appear as a singlet at a higher field. The N-H proton of the lactam is expected to be a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the lactam is characteristically found at a low field (around 170-180 ppm). The carbons of the thiophene ring will resonate in the aromatic region (approximately 120-145 ppm), while the aliphatic carbons of the piperidine (B6355638) ring and the methyl group will appear at a higher field.

Interactive Data Table: Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| H (Thiophene) | 6.8 - 7.5 (m) | C=O | 175 |

| NH (Amide) | 7.5 - 8.5 (br s) | C (Thiophene) | 145 |

| CH₂ (Piperidine) | 1.8 - 3.5 (m) | C (Thiophene) | 127 |

| CH₃ (Methyl) | 1.5 (s) | C (Thiophene) | 125 |

| C (Thiophene) | 124 | ||

| C-N (Piperidine) | 55 | ||

| C-C=O (Piperidine) | 40 | ||

| C-CH₂ (Piperidine) | 35 | ||

| C-CH₃ (Piperidine) | 50 | ||

| CH₃ | 25 |

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn confirms its molecular formula.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides a fingerprint of the molecule, with characteristic losses of small fragments that help to piece together the structure. Plausible fragmentation pathways for this compound could involve the loss of the methyl group, cleavage of the piperidinone ring, or fragmentation of the thiophene moiety.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Predicted Value |

| HRMS (ESI-TOF) | Calculated m/z for C₁₀H₁₃NOS [M+H]⁺ | 196.0791 |

| EI-MS | Molecular Ion (M⁺) | 195 |

| EI-MS | Key Fragment 1 (Loss of CH₃) | 180 |

| EI-MS | Key Fragment 2 (Loss of CO) | 167 |

| EI-MS | Key Fragment 3 (Thiophene ring fragment) | 83 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the lactam, typically appearing in the range of 1650-1690 cm⁻¹. The N-H stretching vibration of the amide is expected to be a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic and aromatic protons will be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. Vibrations associated with the thiophene ring would also be present in the fingerprint region. The NIST WebBook provides reference spectra for the parent 2-piperidinone, showing a strong carbonyl absorption. nist.gov

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3200 - 3400 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Lactam) | Stretch | 1650 - 1690 | Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

| C-S (Thiophene) | Stretch | 600 - 800 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. For this compound, which contains a chiral center at the C5 position, single-crystal X-ray diffraction would be crucial for unambiguously assigning the absolute configuration (R or S) of a single enantiomer.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is then compared to the theoretical percentages calculated from the molecular formula (C₁₀H₁₃NOS) to confirm the empirical formula and assess the purity of the sample.

For a pure sample of this compound, the experimentally determined elemental composition should be in close agreement with the calculated values.

Interactive Data Table: Elemental Analysis Data for this compound

| Element | Symbol | Theoretical % |

| Carbon | C | 61.50 |

| Hydrogen | H | 6.71 |

| Nitrogen | N | 7.17 |

| Oxygen | O | 8.19 |

| Sulfur | S | 16.42 |

Q & A

Basic: What are the common synthetic routes for 5-Methyl-5-(thiophen-2-yl)piperidin-2-one, and what key intermediates are involved?

Methodological Answer:

The compound is synthesized via cyclization of substituted thiophene precursors. A typical route involves reacting 2-thiophenecarboxaldehyde with methylamine under acidic conditions to form a Schiff base intermediate, followed by intramolecular cyclization to yield the piperidin-2-one core. Key intermediates include the Schiff base (confirmed by LC-MS) and the cyclized lactam. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically influence yield. For example, using BF₃·Et₂O as a catalyst in dichloromethane at 0–5°C improves cyclization efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be prioritized?

Methodological Answer:

Essential techniques include:

- ¹H/¹³C NMR : Thiophene protons appear as doublets at δ 6.8–7.5 ppm, while the piperidinone carbonyl resonates at 170–175 ppm in ¹³C NMR.

- FT-IR : Diagnostic peaks include C=O stretch (~1680 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹).

- HRMS : Confirm molecular ion [M+H]⁺ with mass accuracy ≤2 ppm.

Cross-validation with computational methods (e.g., DFT-based spectral simulations) enhances structural certainty .

Advanced: How can researchers resolve discrepancies in spectroscopic data between different batches of synthesized material?

Methodological Answer:

Discrepancies often arise from:

- Residual solvents : Use DMSO-d₆ for NMR to identify volatile impurities.

- Stereochemical impurities : Employ chiral HPLC (e.g., Chiralpak® IC column) or compare experimental NMR with DFT-predicted chemical shifts for diastereomers.

- Polymorphism : Perform X-ray crystallography or variable-temperature NMR to assess conformational flexibility.

Document all solvent systems and crystallization conditions to trace batch-to-batch variability .

Advanced: What strategies optimize reaction conditions to improve yield while minimizing byproducts?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters like temperature, solvent (e.g., THF vs. DMF), and catalyst loading (e.g., 5–20 mol% p-TsOH) to identify optimal conditions.

- In situ monitoring : Use FT-IR or Raman spectroscopy to track lactam formation and halt reactions at ~90% conversion to avoid over-cyclization.

- Byproduct suppression : Add molecular sieves to absorb water in condensation steps, reducing hydrolysis side reactions.

Comparative TLC/HPLC analysis of crude mixtures guides iterative refinement .

Basic: How is the purity of this compound validated in academic research?

Methodological Answer:

- HPLC-UV/ELSD : Use a C18 column (e.g., Agilent ZORBAX SB-C18) with isocratic elution (acetonitrile/water, 70:30) to achieve ≥95% purity.

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.

- Melting Point : A sharp range (e.g., 145–147°C) indicates homogeneity.

Document all methods in alignment with pharmacopeial guidelines for reproducibility .

Advanced: How can researchers design assays to evaluate the biological activity of this compound (e.g., kinase inhibition)?

Methodological Answer:

- Target Selection : Prioritize kinases with structural homology to piperidinone-binding proteins (e.g., CDK2 or JAK2) using molecular docking (AutoDock Vina).

- Assay Protocol :

- In vitro kinase assay : Use ADP-Glo™ Kinase Assay with ATP concentrations near Km.

- IC₅₀ determination : Test compound concentrations from 1 nM–100 µM, with staurosporine as a positive control.

- Data Validation : Confirm dose-response trends via SPR (Surface Plasmon Resonance) to assess binding kinetics (ka/kd).

Include cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects .

Advanced: What computational methods are used to predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) for proposed mechanisms (e.g., nucleophilic attack on the lactam carbonyl).

- MD Simulations : Simulate solvent effects (e.g., SMD model for DMSO) to predict solubility and aggregation tendencies.

- SAR Analysis : Map electrostatic potential surfaces (MEP) to identify nucleophilic/electrophilic regions for functionalization.

Validate predictions with small-scale exploratory reactions (50–100 mg scale) .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal.

- Storage : Keep in amber glass vials under argon at –20°C to prevent oxidation.

Refer to GHS-compliant SDS sheets for emergency protocols (e.g., eye wash stations for solvent exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.